Cas no 1804194-60-2 (4-(2-Carboxyethyl)-3-methoxymandelic acid)
4-(2-Carboxyethyl)-3-methoxymandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Carboxyethyl)-3-methoxymandelic acid
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- Inchi: 1S/C12H14O6/c1-18-9-6-8(11(15)12(16)17)3-2-7(9)4-5-10(13)14/h2-3,6,11,15H,4-5H2,1H3,(H,13,14)(H,16,17)
- InChI Key: YFCUZGUGJNDRPL-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(C(=O)O)O)C=CC=1CCC(=O)O
Computed Properties
- Exact Mass: 254.07903816 g/mol
- Monoisotopic Mass: 254.07903816 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 104
- Molecular Weight: 254.24
4-(2-Carboxyethyl)-3-methoxymandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015028062-250mg |
4-(2-Carboxyethyl)-3-methoxymandelic acid |
1804194-60-2 | 97% | 250mg |
494.40 USD | 2021-06-17 | |
| Alichem | A015028062-500mg |
4-(2-Carboxyethyl)-3-methoxymandelic acid |
1804194-60-2 | 97% | 500mg |
815.00 USD | 2021-06-17 | |
| Alichem | A015028062-1g |
4-(2-Carboxyethyl)-3-methoxymandelic acid |
1804194-60-2 | 97% | 1g |
1,504.90 USD | 2021-06-17 |
4-(2-Carboxyethyl)-3-methoxymandelic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-(2-Carboxyethyl)-3-methoxymandelic acid
Comprehensive Overview of 4-(2-Carboxyethyl)-3-methoxymandelic acid (CAS No. 1804194-60-2): Properties, Applications, and Industry Insights
4-(2-Carboxyethyl)-3-methoxymandelic acid (CAS No. 1804194-60-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This compound, often referred to by its abbreviated name CEMmA, belongs to the class of methoxy-substituted mandelic acid derivatives, which are widely studied for their potential in drug development and metabolic pathway modulation. The presence of both carboxyethyl and methoxy functional groups in its structure makes it a versatile intermediate for synthesizing more complex molecules.
In recent years, the demand for high-purity chiral compounds like 4-(2-Carboxyethyl)-3-methoxymandelic acid has surged, driven by advancements in asymmetric synthesis and targeted drug delivery systems. Researchers are particularly interested in its potential role as a building block for protease inhibitors and anti-inflammatory agents, aligning with the growing focus on precision medicine. The compound's carboxylic acid moiety allows for further derivatization, making it valuable in peptide mimetics design—a hot topic in oncotherapy and neurodegenerative disease research.
From a chemical perspective, CAS 1804194-60-2 exhibits notable solubility in polar solvents like DMSO and methanol, which facilitates its application in high-throughput screening assays. Its logP value and hydrogen bonding capacity have been computationally modeled to predict bioavailability, a critical parameter for pharmacokinetic optimization. These properties position it as a candidate for prodrug development, especially in modifying drug release profiles—a frequent search query among formulation scientists.
The synthesis of 4-(2-Carboxyethyl)-3-methoxymandelic acid typically involves Grignard reactions followed by selective oxidation, with yields optimized through microwave-assisted organic synthesis (MAOS)—a technique trending in green chemistry discussions. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its structural integrity, while chiral HPLC methods ensure enantiomeric purity, addressing the pharmaceutical industry's stringent quality-by-design (QbD) requirements.
Emerging applications include its use as a metabolite standard in LC-MS-based metabolomics, where researchers investigate gut microbiome-host interactions—a subject with over 10,000 monthly searches in scientific databases. Additionally, its potential as a ligand for metal-organic frameworks (MOFs) is being explored for controlled release formulations, coinciding with the rise of nanomedicine-related queries. Regulatory-wise, the compound falls under REACH compliance for research quantities, with safety data sheets emphasizing standard laboratory handling protocols.
Market analysts note increased patent filings involving 1804194-60-2 derivatives, particularly in biodegradable polymer modifications and pH-sensitive drug carriers. This correlates with Google Trends data showing a 120% year-on-year increase in searches for "smart drug delivery systems". As the generic drug sector expands, the compound's cost-effective synthesis routes are being optimized using flow chemistry techniques—another trending topic in process chemistry forums.
Future research directions may explore its enzyme inhibition kinetics, especially toward COX-2 and LOX pathways, given current interest in multi-target therapeutics. The compound's structure-activity relationship (SAR) studies could contribute to fragment-based drug discovery—a methodology with growing PubMed citations. With proper IP protection strategies, 4-(2-Carboxyethyl)-3-methoxymandelic acid derivatives may soon enter clinical trials for chronic inflammatory conditions, addressing a global health challenge prioritized in WHO reports.
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